Gemifloxacin mesylate is a fourth-generation fluoroquinolone antibiotic primarily used for treating respiratory tract infections, including acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It functions by inhibiting bacterial DNA synthesis, specifically targeting DNA gyrase and topoisomerase IV, essential enzymes for bacterial growth and replication. Gemifloxacin mesylate is available in oral formulations and is recognized for its broad-spectrum antibacterial activity .
Gemifloxacin mesylate is classified under the category of fluoroquinolone antibiotics. It is a mesylate salt of gemifloxacin, which itself is derived from the naphthyridine class of compounds. The compound has been developed as a racemic mixture, containing equal amounts of its enantiomers, contributing to its pharmacological efficacy . The chemical structure of gemifloxacin mesylate is represented by the empirical formula with a molecular weight of approximately 485.49 g/mol .
The synthesis of gemifloxacin mesylate involves several steps that typically include the formation of the base compound, gemifloxacin, followed by its conversion into the mesylate salt. The production process often utilizes high-speed mixing granulation techniques, where gemifloxacin is combined with appropriate excipients and a binding agent to form granules. These granules are then dried and processed into tablets or other pharmaceutical forms .
A notable method described in patents involves a two-step granulation process:
The molecular structure of gemifloxacin mesylate includes several functional groups that contribute to its antibacterial properties. The IUPAC name for gemifloxacin mesylate is:
The chemical structure can be represented as follows:
CS(O)(=O)=O.CO\N=C1/CN(CC1CN)C1=C(F)C=C2C(=O)C(=CN(C3CC3)C2=N1)C(O)=O
The compound appears as a white to light brown solid with good solubility in water and organic solvents such as dimethyl sulfoxide .
Gemifloxacin mesylate can undergo various chemical reactions typical of fluoroquinolones. These include:
The stability of gemifloxacin mesylate in different formulations has been studied extensively to optimize its pharmaceutical applications .
Gemifloxacin mesylate exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. This occurs via two key mechanisms:
By targeting these enzymes, gemifloxacin prevents bacterial cell division and growth, leading to bactericidal effects against a wide range of pathogens .
These properties influence both the pharmacokinetics and pharmacodynamics of gemifloxacin mesylate, affecting its absorption, distribution, metabolism, and excretion in clinical settings .
Gemifloxacin mesylate is primarily utilized in clinical settings as an antibiotic for treating respiratory infections caused by susceptible bacteria. Its broad-spectrum activity makes it effective against both Gram-positive and Gram-negative organisms. Additionally, ongoing research continues to explore its potential applications in treating other infections and its role in combination therapies to combat antibiotic resistance .
The development of analytical methods such as reversed-phase ultra-performance liquid chromatography has facilitated the quality control and assessment of gemifloxacin mesylate in pharmaceutical preparations .
The high viscosity and hygroscopic nature of gemifloxacin mesylate necessitate specialized granulation approaches to ensure uniform drug distribution and content uniformity in solid dosage forms. Traditional wet granulation methods often result in material agglomeration and adhesion to equipment surfaces, leading to non-uniform granules and reduced yield. Similarly, exclusive fluidized bed granulation faces challenges with electrostatic material loss and filter clogging due to the compound's adhesive properties [2] [3].
A hybrid granulation strategy effectively addresses these limitations by combining initial wet granulation with subsequent fluidized bed processing:
This combined approach mitigates material adhesion issues observed in standalone processes. The wet-method step reduces fine powder and electrostatic effects, while the fluidized bed stage ensures uniform drying and granule hardening. The resulting granules exhibit improved flow properties, higher yield (reducing losses from 15-30% to <10%), and uniform particle size distribution, facilitating subsequent tableting operations [2].
Table 1: Comparative Analysis of Granulation Techniques for Gemifloxacin Mesylate
Granulation Method | Process Yield | Granule Uniformity | Key Limitations | Hybrid Approach Advantages |
---|---|---|---|---|
Traditional Wet Granulation | 60-75% | Moderate to poor | Material adhesion to mixer walls; Agglomeration | Pre-granules reduce adhesion in subsequent steps |
Fluidized Bed Granulation | 70-85% | Moderate | Electrostatic losses; Filter clogging | Reduced fines minimize electrostatic issues |
Hybrid Wet-Fluidized Process | >90% | High | Complex process parameter optimization | Eliminates weight variation in tablets; Enhances flow properties |
Conventional gemifloxacin formulations faced limitations in achieving high drug loading due to the compound's strong hygroscopicity and tendency toward agglomeration during processing. Early formulations typically incorporated excessive fillers (up to 40-50% w/w) to mitigate these issues, resulting in larger tablet sizes that compromised patient compliance [2] [3].
Advanced formulation strategies have enabled drug loading of up to 82-83% w/w while maintaining stability and manufacturability:
Table 2: High-Load Gemifloxacin Mesylate Tablet Composition (320 mg strength)
Component | Function | Percentage (w/w) | Amount per Tablet (mg) | Critical Quality Attribute Contribution |
---|---|---|---|---|
Gemifloxacin mesylate | Active Pharmaceutical Ingredient | 82% | 328.0 | Bioavailability; Antimicrobial efficacy |
Microcrystalline cellulose | Filler/Diluent | 9.4% | 37.6 | Moisture regulation; Compactibility |
Carboxymethyl starch sodium | Disintegrant | 5% | 20.0 | Rapid tablet disintegration |
Polyvinylpyrrolidone K30 | Binder | 2.8% | 11.2 | Granule cohesion and strength |
Magnesium stearate | Lubricant | 0.8% | 3.2 | Prevents adhesion to tooling |
Solvent choice critically influences gemifloxacin mesylate's processing behavior due to its concentration-dependent viscosity profile and differential solubility. Contrary to conventional formulation wisdom, alcoholic solvents increase rather than decrease the system's viscosity, complicating processing [2].
Viscosity Behavior Across Solvent Systems:Experimental data demonstrates gemifloxacin's paradoxical viscosity response in ethanolic solutions. At 50% (w/w) ethanol concentration, viscosity peaks at 9.02 centipoise (cP), significantly higher than in pure water (5.91 cP). This non-linear relationship arises from molecular interactions between gemifloxacin's zwitterionic groups and ethanol, promoting temporary association complexes. The viscosity profile across ethanol-water mixtures is:
Aqueous Solvent Advantages:Based on these findings, water emerges as the optimal granulation solvent for several reasons:
Processing Implications:The use of aqueous binders requires precise control of granulation parameters:
Table 3: Solvent Selection Criteria for Gemifloxacin Mesylate Processing
Solvent System | Viscosity (cP) | Tissue Penetration (AUCtissue/AUCfree plasma) | Granulation Process Compatibility | Key Limitations |
---|---|---|---|---|
Water | 5.91 | 1.7 (muscle); 2.4 (adipose) | High - Optimal spray characteristics | Requires controlled drying parameters |
50% Ethanol-Water | 9.02 | Not reported | Low - High viscosity impedes spray dynamics | Increased agglomeration risk; Flammability |
Isopropanol | Not quantified | Reduced tissue penetration anticipated | Moderate - Faster drying | Toxicity concerns; Residual solvent control |
Acetonitrile | Not quantified | Not reported | Low - Safety concerns | Genotoxic impurity risk; Cost-prohibitive |
The solvent selection directly influences the pharmacokinetic-pharmacodynamic (PK-PD) profile of the final product. The favorable tissue penetration achieved with aqueous formulations results in AUC0-24/MIC90 ratios exceeding 100 hours for common respiratory pathogens, supporting once-daily dosing regimens for respiratory infections [8].
CAS No.: 5287-45-6
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: